3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
Description
Properties
IUPAC Name |
3-(3-fluorophenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4/c1-24-10-9-22-19-16(12-5-4-6-13(21)11-12)17-18(26-19)14-7-2-3-8-15(14)25-20(17)23/h2-8,11,22H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJYDZYBNSZNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
The compound belongs to the class of furocoumarins, which are known for their diverse biological activities. Its structural features suggest potential therapeutic applications:
Antitumor Activity
Research indicates that furocoumarin derivatives exhibit significant antitumor properties. For instance, studies have shown that modifications in the structure of furocoumarins can enhance their interaction with specific proteins involved in cancer pathways .
Case Study : A derivative similar to 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one was tested against various human cancer cell lines, demonstrating promising antiproliferative effects. The mechanism of action is believed to involve the inhibition of key enzymes responsible for tumor growth.
Antibacterial and Antifungal Properties
Furocoumarins are also recognized for their antibacterial and antifungal activities. The presence of the amino group in this compound may enhance its efficacy against microbial pathogens.
Data Table: Biological Activities of Furocoumarin Derivatives
Sensor Technology
The compound has been explored as a potential fluorescent sensor due to its unique chemical structure, which allows it to interact selectively with metal ions.
Fluorescent Sensing
Recent studies have highlighted the ability of furocoumarin derivatives to act as selective sensors for metal ions such as Fe³⁺. The compound exhibits a strong fluorescence response that is significantly quenched in the presence of Fe³⁺ ions, making it a candidate for environmental monitoring applications.
Case Study : A related furocoumarin derivative was tested for its selectivity towards Fe³⁺ over other common metal ions. The results indicated a high selectivity ratio and a detection limit below regulatory guidelines, demonstrating its potential utility in real-time water quality assessments .
Synthesis and Structural Modifications
The synthesis of 3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one can be achieved through various methods, including cycloaddition reactions involving 4-hydroxycoumarin derivatives . Structural modifications can enhance its biological activity and sensor capabilities.
Data Table: Synthesis Methods and Yields
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The furo[3,2-c]chromen-4-one scaffold is highly modular, allowing variations in substituents at positions 2 and 3. Key structural analogs and their distinguishing features are summarized below:
Substituent Impact :
- Aryl Groups : Electron-withdrawing groups (e.g., 4-Br, 3-F) enhance fluorescence quenching in metal sensing , while electron-donating groups (e.g., 4-OCH₃) improve antimicrobial efficacy .
- Amino Groups: Cyclohexylamino substituents increase steric bulk, reducing solubility but improving metal selectivity , whereas methoxyethylamino groups balance hydrophilicity and membrane permeability .
Physical and Spectral Properties
Comparative spectral data highlight substituent effects:
| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm) | HRMS (m/z) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | ~1700 (estimated) | Not reported | Not available | Not reported |
| 3-(Furan-2-yl) derivative (3a) | 1705 | 7.85 (d, J=8.4 Hz, H-5), 6.85 (s, H-3) | 252.0 [M⁺] | 180–182 |
| 3-(4-Bromophenyl) derivative (FH analog) | 1712 | 7.92 (d, J=8.3 Hz, H-5), 7.45 (m, Ar-H) | 425.0 [M⁺] | 198–200 |
| 3-(Thiophen-2-yl) derivative (3Ce) | 1698 | 7.88 (d, J=8.2 Hz, H-5), 7.30 (m, thiophene-H) | 431.0868 [M+H]⁺ | 165–167 |
The target compound’s fluorine substituent would downfield-shift aromatic protons in ¹H NMR, while the methoxyethyl group contributes to a singlet near δ 3.3–3.5 .
Q & A
Q. What are the common synthetic routes for furo[3,2-c]chromen-4-one derivatives, and how does the target compound fit into these methodologies?
Furo[3,2-c]chromen-4-ones are typically synthesized via Yb(OTf)₃-catalyzed [3+2] annulation of 4-hydroxycoumarins with β-nitroalkenes or aldehydes . For example, 3-aryl derivatives are formed by reacting 4-hydroxycoumarin with β-nitroalkenes in dichloromethane under reflux for 24 hours, followed by silica gel chromatography . The target compound likely extends this approach by introducing a (2-methoxyethyl)amino group at position 2 and a 3-fluorophenyl substituent at position 2. Key characterization tools include ¹H/¹³C NMR, IR, and HRMS to confirm regiochemistry .
Q. What biological activities are associated with furo[3,2-c]chromen-4-one derivatives?
These compounds exhibit diverse bioactivities, including anticancer (e.g., activity against SK-BR-3 breast cancer and HCT-15 colon cancer cells), antimicrobial, and anti-inflammatory properties . Fluorescence-based sensing of metal ions (e.g., Fe³⁺) has also been reported, where substituents like cyclohexylamino groups enhance selectivity . The 3-fluorophenyl and 2-methoxyethylamino groups in the target compound may modulate solubility and target binding, warranting further bioactivity screens.
Q. How are furo[3,2-c]chromen-4-one derivatives characterized structurally?
Standard protocols involve:
- NMR spectroscopy : To confirm substituent positions and coupling patterns (e.g., aromatic protons in ¹H NMR at δ 7.3–8.0 ppm ).
- X-ray crystallography : For unambiguous confirmation of regiochemistry and hydrogen-bonding networks (e.g., SHELXL refinement ).
- HRMS : To verify molecular formula and isotopic patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 2-amino-substituted furochromenones?
Contradictory yields in literature (e.g., 45–65% for similar compounds ) suggest sensitivity to substituent electronics and steric effects. Strategies include:
- Catalyst screening : Testing Brønsted acids (e.g., Yb(OTf)₃ vs. PIDA) to enhance annulation efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of amino-containing intermediates .
- Temperature control : Lower temperatures (e.g., room temperature) for steps involving thermally labile groups .
Q. What mechanistic insights explain the regioselectivity of [3+2] annulation in furochromenone synthesis?
The reaction proceeds via a Michael addition of 4-hydroxycoumarin to β-nitroalkenes, followed by cyclization and elimination. Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., fluorine at position 3) stabilize the transition state, favoring formation of the 3-aryl-2-amino product . Competing pathways (e.g., dihydrofuran byproducts) are minimized by using bulky substituents like 2-methoxyethylamine .
Q. How can structural modifications enhance the anticancer activity of this compound?
Structure-activity relationship (SAR) studies indicate:
- Fluorine substitution : Improves metabolic stability and membrane permeability .
- Amino groups : The (2-methoxyethyl)amino moiety may act as a hydrogen-bond donor, enhancing interactions with kinase targets (e.g., EGFR or CDK inhibitors) .
- Functionalization at position 8 : Introducing halogens (e.g., Cl) or methoxy groups can boost cytotoxicity . Validate via MTT assays and docking studies against cancer cell lines.
Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?
Discrepancies in NMR or mass spectra (e.g., conflicting δ values for aromatic protons ) can arise from tautomerism or crystal packing effects. Solutions include:
Q. How does the compound interact with Fe³⁺ in fluorescence sensing applications?
The amino and carbonyl groups act as binding sites for Fe³⁺, inducing chelation-enhanced quenching (CHEQ). Methoxyethyl groups improve solubility in aqueous-organic mixtures (e.g., DMSO/H₂O) . Advanced studies should quantify binding constants (e.g., Benesi-Hildebrand plots) and assess interference from competing ions (e.g., Cu²⁺) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
